molecular formula C7H5ClF3NO B13578286 (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B13578286
M. Wt: 211.57 g/mol
InChI Key: SPONQQBDNAPFFT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a chloropyridine ring and a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloropyridine ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol: can be compared with other compounds containing chloropyridine or trifluoroethanol moieties.

    6-chloropyridin-3-yl derivatives: These compounds share the chloropyridine ring but may have different substituents.

    Trifluoroethanol derivatives: Compounds with trifluoroethanol moieties but different aromatic rings or functional groups.

Uniqueness

The uniqueness of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1

InChI Key

SPONQQBDNAPFFT-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@H](C(F)(F)F)O)Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)Cl

Origin of Product

United States

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